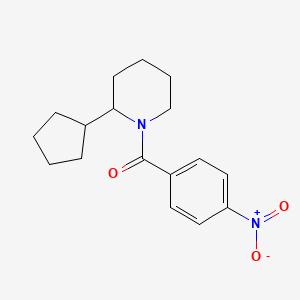
(2-Cyclopentylpiperidin-1-yl)(4-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclopentylpiperidin-1-yl)(4-nitrophenyl)methanone is a chemical compound that features a piperidine ring substituted with a cyclopentyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentylpiperidin-1-yl)(4-nitrophenyl)methanone typically involves the reaction of 2-cyclopentylpiperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclopentylpiperidin-1-yl)(4-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the cyclopentyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
(2-Cyclopentylpiperidin-1-yl)(4-nitrophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-Cyclopentylpiperidin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
- (2-Fluoro-3-nitrophenyl)(morpholino)methanone
Uniqueness
(2-Cyclopentylpiperidin-1-yl)(4-nitrophenyl)methanone is unique due to the presence of both a cyclopentyl group and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61423-15-2 |
|---|---|
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
(2-cyclopentylpiperidin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H22N2O3/c20-17(14-8-10-15(11-9-14)19(21)22)18-12-4-3-7-16(18)13-5-1-2-6-13/h8-11,13,16H,1-7,12H2 |
Clé InChI |
SRLYJBVFMDHNQV-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C2CCCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


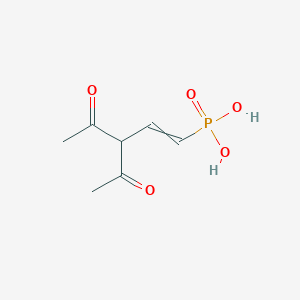

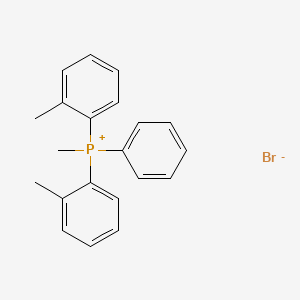
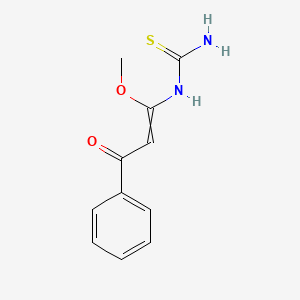
![[Cyclopent-4-ene-1,3-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14585199.png)





![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

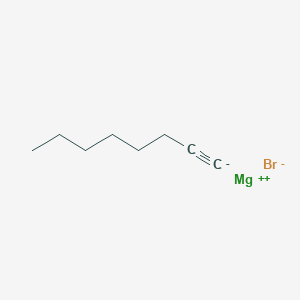
![2,4-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14585239.png)
